Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)

Polymer Solar Cells Cathode Interfacial Layers Power Conversion Efficiency

Pyrene-1,3,6,8-tetrasulfonic acid tetrasodium salt (PyTS) is a critical procurement item for researchers requiring a highly water-soluble, centrosymmetric fluorescent tracer. Unlike mono-sulfonated pyrenes, PyTS's negligible cathode work function makes it an essential control material in optoelectronics, while its distinct dipole moment dictates MOF geometry. Its high solubility and stability ensure accurate environmental tracing. Do not substitute with 1-pyrenesulfonic acid or HPTS where solubility or electronic neutrality is paramount.

Molecular Formula C16H6Na4O12S4
Molecular Weight 610.4 g/mol
Cat. No. B12394680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)
Molecular FormulaC16H6Na4O12S4
Molecular Weight610.4 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C16H10O12S4.4Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;;;;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
InChIKeyUZBIRLJMURQVMX-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Pyrene-1,3,6,8-tetrasulfonic Acid Tetrasodium Salt and Why is it a Procurable Fluorescent Probe?


Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium) is a highly water-soluble, polycyclic aromatic hydrocarbon derivative characterized by four sulfonate groups on its pyrene core . This substitution imparts exceptional aqueous solubility and strong fluorescence, making it a versatile fluorescent dye, pH indicator, and ligand for metal-organic frameworks (MOFs) . Its primary applications leverage its bright, stable fluorescence for environmental tracing, materials science research, and chemical sensing .

Why Substituting Pyrene-1,3,6,8-tetrasulfonic Acid Tetrasodium Salt with Other Pyrene Sulfonates Fails


Within the family of pyrene sulfonates, the degree and position of sulfonation drastically alter fundamental physical properties, directly impacting application performance. Compounds like 1-pyrenesulfonic acid (PyS) and 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS, or pyranine) cannot be substituted for Pyrene-1,3,6,8-tetrasulfonic acid (PyTS) without significant changes in water solubility, intermolecular interactions, and electronic characteristics [1]. The number of sulfonate groups dictates solubility, with PyTS exhibiting far greater aqueous solubility than mono-sulfonated pyrene [2]. Critically, the molecular dipole moment and resulting electronic behavior differ profoundly, which can be either an advantage or disadvantage depending on the specific application, as seen in polymer solar cell efficiencies [1]. The following evidence details these quantifiable, application-critical differentiators.

Quantitative Evidence for Selecting Pyrene-1,3,6,8-tetrasulfonic Acid Tetrasodium Salt


Polymer Solar Cell Efficiency: PyTS Achieves 6.28% PCE, Distinct from PyS's 7.46%

In a direct head-to-head comparison as a cathode interfacial layer (CIL) in polymer solar cells (PSCs), devices based on 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PyTS) exhibit a power conversion efficiency (PCE) of 6.28%, which is significantly lower than the 7.46% PCE achieved by devices using 1-pyrenesulfonic acid sodium salt (PyS) [1]. This quantifiable difference is attributed to the centrosymmetric structure of PyTS, which results in no net molecular dipole moment, in contrast to the strong permanent dipole of PyS. Consequently, PyTS does not effectively reduce the work function of the bulk-heterojunction film, a key mechanism for enhancing charge transport and collection efficiency [1].

Polymer Solar Cells Cathode Interfacial Layers Power Conversion Efficiency

Cathode Work Function Modulation: PyTS Exhibits Negligible Effect Compared to PyS

A direct comparative study revealed that 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PyTS) has a negligible effect on reducing the work function of bulk-heterojunction (BHJ) films in polymer solar cells. This is in stark contrast to 1-pyrenesulfonic acid sodium salt (PyS), which exhibits a strong permanent dipole moment capable of significantly reducing the work function [1]. The lack of an overall dipole in the centrosymmetric PyTS molecule prevents it from forming the beneficial interfacial dipole layer that facilitates electron extraction at the cathode. This property makes PyTS a poor candidate for improving device performance but a valuable control or alternative in studies where this dipole effect is undesirable.

Work Function Cathode Interfacial Layers Dipole Moment

Graphene Exfoliation Efficiency: PyTS Yields Significantly Lower than Mono-Sulfonated Pyrene

In a comparative study on the liquid-phase exfoliation of graphene in water, 1,3,6,8-pyrenetetrasulfonic acid (Py-4SO3) was found to have a strong decrease in exfoliation yield compared to 1-pyrenesulfonic acid sodium salt (Py-1SO3) [1]. The study explicitly shows that exfoliation efficiency strongly depends on the number of functional groups. While the exact yield values are not provided, the observed qualitative difference is significant: the tetra-sulfonated compound is far less effective as a graphene dispersant than its mono-sulfonated counterpart. This is likely due to the high charge density and increased solubility of Py-4SO3, which reduces its ability to adsorb onto and stabilize graphene sheets.

Graphene Exfoliation Liquid-Phase Exfoliation Water-Based Dispersions

Water Solubility: PyTS is Highly Soluble Due to Tetra-Sulfonation, Enabling Aqueous Tracer Applications

The presence of four sulfonate groups on 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PyTS) imparts a high degree of water solubility, a property that distinguishes it from less sulfonated or unsubstituted pyrene derivatives . This high solubility is a key enabling property for its use as an inert fluorescent tracer in hydrological and environmental studies, allowing it to be introduced and detected in aqueous systems without significant loss or adsorption [1]. This contrasts with less soluble pyrene compounds which may aggregate or adsorb to surfaces, compromising tracer accuracy.

Aqueous Tracers Water Solubility Environmental Monitoring

Optimal Application Scenarios for Procuring Pyrene-1,3,6,8-tetrasulfonic Acid Tetrasodium Salt


Fluorescent Tracer for Hydrological and Environmental Water Studies

As established by its high water solubility , 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt (PyTS) is an ideal inert fluorescent tracer for monitoring water movement in environmental systems. Its use is well-documented in studies of groundwater flow, surface water mixing, and effluent dispersion [1]. The compound's strong fluorescence allows for sensitive detection, while its resistance to adsorption minimizes loss in natural matrices, ensuring accurate quantification of transport phenomena.

Control Material or Reference in Polymer Solar Cell Interfacial Research

Given the direct evidence that PyTS has a negligible effect on cathode work function compared to its mono-sulfonated analog PyS , it serves a specific and valuable purpose as a control material or a reference point in optoelectronic research. Researchers investigating the impact of interfacial dipoles on device performance can use PyTS to isolate and study the effects of other components, as it does not introduce a confounding dipole moment. This makes it a necessary procurement for rigorous comparative studies in polymer solar cell development.

Building Block for Centrosymmetric Metal-Organic Frameworks (MOFs)

The centrosymmetric nature of the PyTS ligand, as highlighted in comparative dipole studies , makes it a structurally distinct building block for synthesizing metal-organic frameworks (MOFs). While not explicitly quantified against all other ligands, this property dictates the geometry and porosity of the resulting framework. This is particularly relevant for applications requiring non-polar, symmetric pore environments or where the absence of a permanent dipole is advantageous for material stability or specific adsorption behaviors.

Aqueous pH Indicator for Solutions in the Range of ~6.1-7.5

PyTS functions as a fluorescent pH indicator, with a documented effective range of approximately 6.1 to 7.5 . While its properties in this role are not compared directly to other pH dyes in the provided evidence, this established range and its high water solubility [1] make it a viable candidate for pH monitoring in near-neutral aqueous solutions, such as in biological buffers or environmental water samples, where its strong fluorescence provides a clear and sensitive readout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrene-1,3,6,8-tetrasulfonic acid (tetrasodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.